molecular formula C15H18N8 B12343210 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12343210
M. Wt: 310.36 g/mol
InChI Key: XSMZSVRRTXHVRW-UHFFFAOYSA-N
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Description

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C15H18N8. This compound is notable for its unique structure, which includes a piperidine ring, a pyrimidine ring, and a pyrazine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((6-(4-(Aminomethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N8

Molecular Weight

310.36 g/mol

IUPAC Name

5-[[6-[4-(aminomethyl)piperidin-1-yl]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H18N8/c16-6-11-1-3-23(4-2-11)15-5-13(20-10-21-15)22-14-9-18-12(7-17)8-19-14/h5,8-11H,1-4,6,16H2,(H,19,20,21,22)

InChI Key

XSMZSVRRTXHVRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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